1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound that features a cyclohexane ring substituted with a fluoro and methoxy phenyl group, as well as a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include alcohols, esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic Acid
- 3-Fluoro-4-methoxybenzoic Acid
- 4-Methoxyphenylboronic Acid
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1385694-60-9 |
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Molecular Formula |
C14H15FO4 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15FO4/c1-19-12-3-2-9(8-11(12)15)14(13(17)18)6-4-10(16)5-7-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
InChI Key |
JVGXLTDYPDAJDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)O)F |
Origin of Product |
United States |
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